2-[(3-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(3-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a bromobenzyl group, a furan-2-ylmethyl group, and a tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the bromobenzyl and furan-2-ylmethyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include bromobenzyl chloride, furan-2-carbaldehyde, and thiourea. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(3-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound demonstrates activity against specific biological targets.
Industry: Although not widely used industrially, the compound’s properties could be of interest for the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. its structure suggests that it may interact with biological molecules through various pathways. The bromobenzyl and furan-2-ylmethyl groups could facilitate binding to specific receptors or enzymes, while the benzothieno[2,3-d]pyrimidine core may play a role in modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(3-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both bromobenzyl and furan-2-ylmethyl groups distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties .
Properties
Molecular Formula |
C22H19BrN2O2S2 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19BrN2O2S2/c23-15-6-3-5-14(11-15)13-28-22-24-20-19(17-8-1-2-9-18(17)29-20)21(26)25(22)12-16-7-4-10-27-16/h3-7,10-11H,1-2,8-9,12-13H2 |
InChI Key |
LCKSZKWGCLYYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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